

Shape Coexistence in the ^{152}Sm Nucleus: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

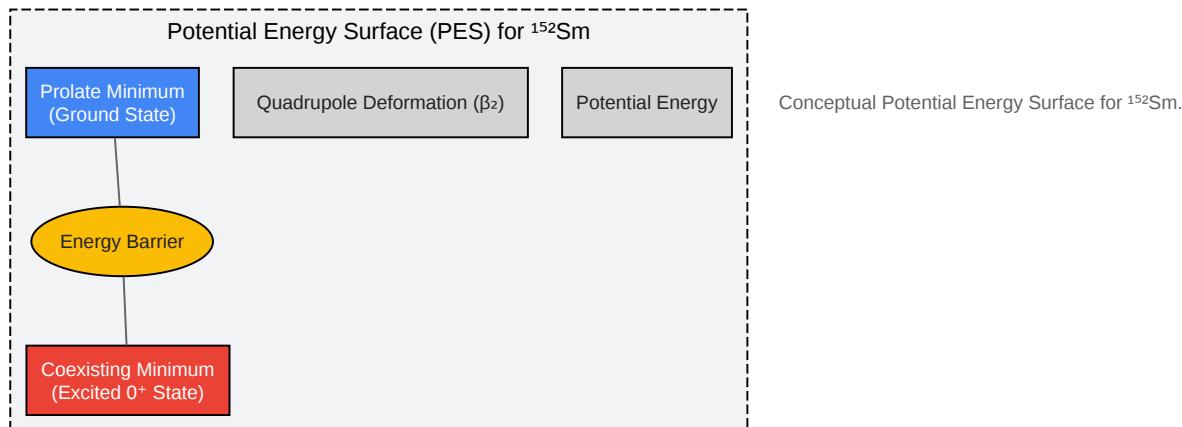
Compound of Interest

Compound Name: Samarium-152

Cat. No.: B085415

[Get Quote](#)

Introduction


The atomic nucleus ^{152}Sm , with 62 protons and 90 neutrons, stands as a pivotal case study in nuclear structure physics. It is situated at the heart of a rapid shape transition between the nearly spherical ^{150}Sm ($N=88$) and the well-deformed rotor ^{154}Sm ($N=92$).^{[1][2]} This transitional nature gives rise to a complex low-energy structure where different nuclear shapes, or configurations, coexist and interact.^{[3][4]} This phenomenon, known as shape coexistence, involves the near-degeneracy of energy states with significantly different intrinsic deformations, leading to a rich and challenging spectroscopic landscape.^[5] This guide provides an in-depth technical overview of shape coexistence in ^{152}Sm , summarizing key experimental data, detailing the methodologies used to obtain this data, and visualizing the underlying physics.

Theoretical Framework: The Potential Energy Surface

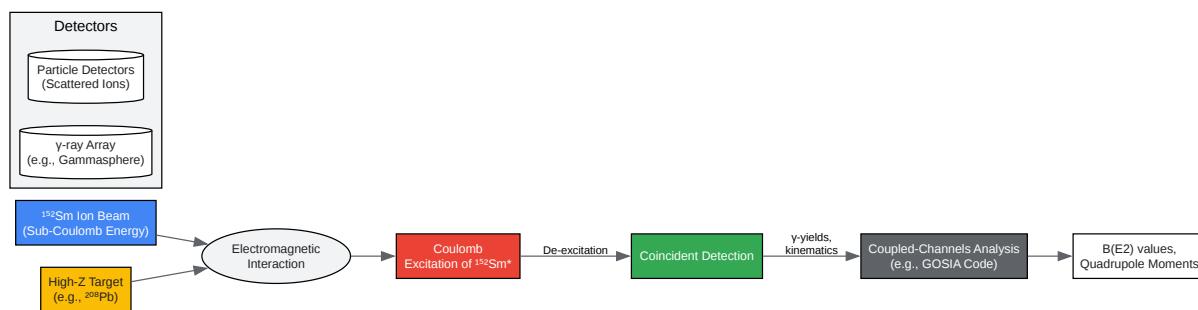
The concept of nuclear shape and shape coexistence is best understood through the framework of the Potential Energy Surface (PES). The PES is a theoretical construct that maps the nucleus's potential energy as a function of its deformation parameters, primarily the quadrupole deformation (β_2) and triaxiality (γ).^{[6][7]} Minima on this surface correspond to stable or metastable nuclear shapes. The presence of multiple, nearly energy-degenerate minima on the PES for a single nucleus is the theoretical signature of shape coexistence.^[8]

For ^{152}Sm , theoretical calculations, including relativistic mean-field approaches and the Interacting Boson Model (IBM), predict a complex PES.^{[8][9]} These models suggest the existence of at least two distinct minima: one corresponding to a prolate deformed shape,

which characterizes the ground state, and another associated with a different, possibly less deformed or even spherical, configuration.[9] The interaction and mixing of states built upon these different shapes give rise to the observed level structure.

[Click to download full resolution via product page](#)

Caption: Conceptual Potential Energy Surface for ^{152}Sm .


Experimental Evidence and Protocols

The complex structure of ^{152}Sm has been investigated through a variety of complementary experimental techniques.[2][10] These experiments provide the quantitative data necessary to characterize the coexisting structures and their interactions.

Key Experimental Methodologies

1. Multiple-Step Coulomb Excitation (Multi-Coulex): This is a powerful technique for probing collective nuclear structures.[11] It provides information on transition probabilities and static electromagnetic moments of excited states.[11]
- Protocol: A beam of ^{152}Sm ions is accelerated to an energy just below the Coulomb barrier to ensure that the interaction with the target is purely electromagnetic.[3][12] This "safe" energy prevents complications from nuclear reactions.[12] A high-Z target, such as ^{208}Pb , is typically

used to maximize the electromagnetic field.[3] As the ^{152}Sm projectiles pass the target nuclei, they are excited to higher-lying states through the electromagnetic interaction. The de-excitation gamma rays are detected in a large array of germanium detectors, such as Gammasphere or CHICO.[13] The angle of the scattered projectiles is measured in coincidence with the gamma rays, allowing for a precise reconstruction of the scattering kinematics and a Doppler correction of the gamma-ray energies.[13] By analyzing the gamma-ray yields as a function of the scattering angle, a set of E2 and M1 matrix elements, which connect the populated states, can be extracted using a coupled-channels Coulomb-excitation analysis code like GOSIA.[14]

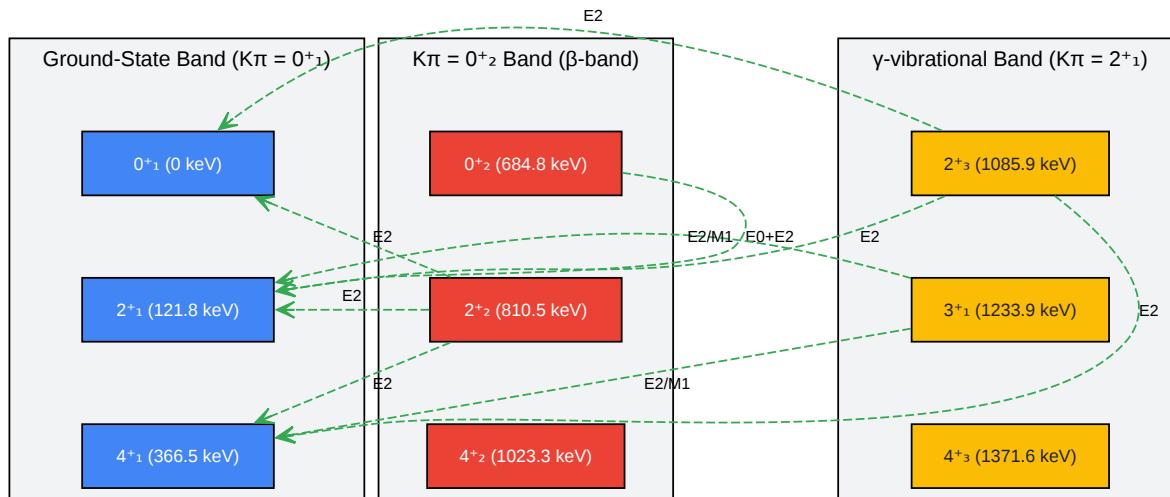
[Click to download full resolution via product page](#)

Caption: Simplified workflow for a Coulomb Excitation experiment.

2. Inelastic Neutron Scattering ($n, n'\gamma$): This reaction is particularly effective for studying low-spin, non-yrast states, which are often difficult to populate in other reactions.[3][4]

- Protocol: A beam of monoenergetic neutrons is scattered from a ^{152}Sm target.[3] The incident neutron transfers kinetic energy to the nucleus, exciting it to low-lying levels. The nucleus then de-excites by emitting gamma rays. The experiment involves measuring gamma-ray excitation functions (yields as a function of incident neutron energy), gamma-ray angular

distributions, and γ - γ coincidences.[3] These measurements provide comprehensive information on the energies, spins, and parities of the excited states, as well as the branching ratios for their gamma decay.[3]


3. Gamma-Ray Spectroscopy following Beta Decay: The beta decay of ^{152}Eu (both the ground state and the 152m isomer) populates a wide variety of states in the daughter nucleus ^{152}Sm . [13] High-statistics studies using arrays of Compton-suppressed Germanium detectors provide precise measurements of gamma-ray energies and intensities.[13][15]

- Protocol: A radioactive source of ^{152}Eu is placed within a highly efficient gamma-ray spectrometer, such as the 8π spectrometer.[10] The spectrometer allows for the acquisition of high-fold coincidence events (multiple gamma rays detected simultaneously).[13] By analyzing these coincidence relationships, complex decay schemes can be constructed, confirming the placement of levels and transitions, and determining precise branching ratios. [13]

4. Two-Neutron Transfer Reactions: Reactions like $^{154}\text{Sm}(\text{p},\text{t})^{152}\text{Sm}$, where two neutrons are removed from the target, are highly selective.[16] The cross-section for populating a final state is sensitive to its structure, particularly the pairing correlations.[16] This makes them an excellent tool for identifying states with unusual pairing properties, such as pairing isomers.[13]

Data Presentation: Rotational Bands and Coexisting Structures

Experimental investigations have revealed several key rotational band structures in ^{152}Sm . The coexistence and mixing of these bands are central to understanding the nucleus's structure.[4] [17] The ground-state band represents the prolate deformed shape, while the first excited $K\pi = 0^{+2}$ band is the primary candidate for the coexisting, less deformed structure.[3][18]

[Click to download full resolution via product page](#)

Caption: Key rotational bands and their interactions in ^{152}Sm .

Quantitative Data Summary

The following tables summarize the critical quantitative data that underpins the shape coexistence interpretation in ^{152}Sm .

Table 1: Excitation Energies of Key States in ^{152}Sm

Band Assignment	Spin/Parity (Jπ)	Excitation Energy (keV)
Ground-State Band (Kπ = 0 ⁺ ₁)	0 ⁺ ₁	0.0
2 ⁺ ₁		121.8
4 ⁺ ₁		366.5
6 ⁺ ₁		706.9
β-Band (Kπ = 0 ⁺ ₂)	0 ⁺ ₂	684.8
2 ⁺ ₂		810.5
4 ⁺ ₂		1023.3
Pairing Isomer Band (Kπ = 0 ⁺ ₃)	0 ⁺ ₃	1083
2 ⁺		1293
4 ⁺		1613
γ-Band (Kπ = 2 ⁺ ₁)	2 ⁺ ₃	1085.9
3 ⁺ ₁		1233.9
4 ⁺ ₃		1371.6
(Data compiled from multiple sources, including [3][10][13])		

Table 2: Selected Reduced E2 Transition Probabilities (B(E2) values) in ¹⁵²Sm

B(E2) values are a crucial measure of nuclear collectivity. They are often given in Weisskopf units (W.u.).

Transition	B(E2) Value (W.u.)	Notes
<hr/>		
Intra-band Transitions		
$2^+_1 \rightarrow 0^+_{1}$	144	Strong collectivity in the ground-state band.[10]
$0^+_{2} \rightarrow 2^+_{1}$	33	Strong β -band to ground-band connection.[10]
<hr/>		
Inter-band Transitions		
$2^+_{2} \rightarrow 0^+_{1}$	2.5	
$2^+_{2} \rightarrow 4^+_{1}$	4.3	
$2^+_{3} (\gamma) \rightarrow 0^+_{1}$	4.6	Decay from γ -band to ground-state band.
$2^+_{3} (\gamma) \rightarrow 2^+_{1}$	6.7	
$2^+_{3} (\gamma) \rightarrow 0^+_{2}$	18	Strong connection between γ and β bands.[10]
<hr/>		
(Data compiled from multiple sources, including[3][10])		
<hr/>		

Table 3: Quadrupole Moments and Deformation Parameters for ^{152}Sm

The quadrupole moment (Q) is a measure of the deviation of the nuclear charge distribution from spherical symmetry.[19] It is directly related to the deformation parameter β_2 .[20][21]

Parameter	Theoretical Value	Experimental Value	Reference
Quadrupole Moment, Q(2^{+}_1) (barns)	-1.82	-1.81 ± 0.05	[20][21]
Deformation Parameter, β_2	~0.25 - 0.29	~0.25	[20][22]
(Values can vary slightly depending on the model used for calculation or the method of experimental extraction)			

Conclusion

The ^{152}Sm nucleus presents a classic and compelling example of shape coexistence. The wealth of high-precision data from complementary experimental techniques, including Coulomb excitation and inelastic neutron scattering, has established the presence of multiple, interacting collective structures built upon different intrinsic shapes.[2][3] The ground-state band is understood to be based on a well-deformed prolate shape, while the low-lying excited 0^{+}_2 band and its associated rotational structure represent a coexisting, less deformed configuration.[3] [18] The strong mixing between these bands, evidenced by the measured E2 transition strengths, is a key feature of its structure.[4] The continued study of ^{152}Sm provides critical tests for nuclear models that aim to describe the complex interplay of collective and single-particle degrees of freedom and the evolution of nuclear shapes across the nuclear chart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectroscopy of ^{152}Sm [inis.iaea.org]
- 2. [pubs.aip.org](#) [pubs.aip.org]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [0706.4129] Shape Coexistence and Mixing in ^{152}Sm [arxiv.org]
- 5. [eclass.uoa.gr](#) [eclass.uoa.gr]
- 6. [researchgate.net](#) [researchgate.net]
- 7. [chem.libretexts.org](#) [chem.libretexts.org]
- 8. [worldscientific.com](#) [worldscientific.com]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [mdpi.com](#) [mdpi.com]
- 12. [arxiv.org](#) [arxiv.org]
- 13. [osti.gov](#) [osti.gov]
- 14. [eprints.whiterose.ac.uk](#) [eprints.whiterose.ac.uk]
- 15. [discovery.researcher.life](#) [discovery.researcher.life]
- 16. THE REACTION $^{154}\text{Sm}(p,t)^{152}\text{Sm}$ AND FURTHER EVIDENCE FOR SHAPE COEXISTENCE IN ^{152}Sm . (Journal Article) | OSTI.GOV [osti.gov]
- 17. [researchgate.net](#) [researchgate.net]
- 18. [researchgate.net](#) [researchgate.net]
- 19. [web-docs.gsi.de](#) [web-docs.gsi.de]
- 20. [przyrbwn.icm.edu.pl](#) [przyrbwn.icm.edu.pl]
- 21. [researchgate.net](#) [researchgate.net]
- 22. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Shape Coexistence in the ^{152}Sm Nucleus: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085415#shape-coexistence-in-the-152sm-nucleus\]](https://www.benchchem.com/product/b085415#shape-coexistence-in-the-152sm-nucleus)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com